Magnesiumperoxide

Übersicht

Beschreibung

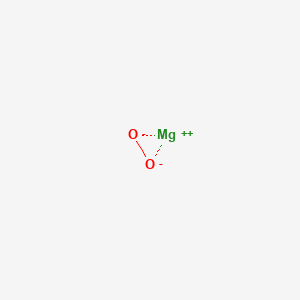

Magnesium peroxide is a chemical compound with the formula MgO₂. It is an odorless, fine powder with a white to off-white color. Magnesium peroxide is similar to calcium peroxide in that it releases oxygen by breaking down at a controlled rate when in contact with water . This compound is often used in various applications due to its ability to release oxygen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium peroxide can be synthesized by mixing magnesium oxide with hydrogen peroxide. This reaction is exothermic and should be cooled to maintain a temperature around 30–40 degrees Celsius. It is crucial to remove as much iron from the reaction environment as possible because iron can catalyze the degradation of the peroxide. The addition of oxygen stabilizers, such as sodium silicate, can help prevent premature degradation. Despite these precautions, a good yield from this reaction is only about 35% .

Industrial Production Methods: In industrial settings, magnesium peroxide is often produced by the reaction of magnesium salts with hydrogen peroxide. The process involves forming an aqueous solution of soluble magnesium salts, followed by the addition of a precipitant and hydrogen peroxide. The reaction precipitate is then separated, washed, and dried to obtain magnesium peroxide .

Analyse Chemischer Reaktionen

Reaktionstypen: Magnesiumperoxid unterliegt aufgrund seiner Peroxidgruppe hauptsächlich Oxidationsreaktionen. Es kann als Oxidationsmittel in verschiedenen chemischen Reaktionen fungieren.

Häufige Reagenzien und Bedingungen: Magnesiumperoxid reagiert mit Wasser unter Freisetzung von Sauerstoff. Es kann auch mit Säuren reagieren, um Magnesiumsalze und Wasserstoffperoxid zu bilden. In Gegenwart von Katalysatoren wie Eisen kann das Peroxid schneller zerfallen.

Hauptprodukte, die gebildet werden: Das Hauptprodukt von Magnesiumperoxidreaktionen ist Sauerstoff. Bei der Reaktion mit Säuren bildet es Magnesiumsalze und Wasserstoffperoxid .

Wissenschaftliche Forschungsanwendungen

Magnesiumperoxid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Oxidationsmittel in verschiedenen chemischen Reaktionen eingesetzt.

Industrie: Magnesiumperoxid wird bei der Herstellung von Bleichmitteln und als Desinfektionsmittel eingesetzt.

5. Wirkmechanismus

Magnesiumperoxid übt seine Wirkungen hauptsächlich durch die Freisetzung von Sauerstoff aus. Wenn es mit Wasser in Kontakt kommt, zerfällt es zu Magnesiumhydroxid und Sauerstoff. Der freigesetzte Sauerstoff kann dann an verschiedenen Oxidationsreaktionen teilnehmen. Dieser Mechanismus ist besonders nützlich in der Bioremediation, wo der Sauerstoff zum Abbau organischer Schadstoffe beiträgt .

Wirkmechanismus

Magnesium peroxide exerts its effects primarily through the release of oxygen. When it comes into contact with water, it decomposes to form magnesium hydroxide and oxygen. The oxygen released can then participate in various oxidation reactions. This mechanism is particularly useful in bioremediation, where the oxygen helps in the breakdown of organic pollutants .

Vergleich Mit ähnlichen Verbindungen

Magnesiumperoxid ähnelt anderen Peroxiden wie Calciumperoxid und Natriumperoxid in seiner Fähigkeit, Sauerstoff freizusetzen. Es ist jedoch in seinen spezifischen Anwendungen und seiner Stabilität einzigartig:

Calciumperoxid: Ähnlich in der Freisetzung von Sauerstoff, aber mehr in landwirtschaftlichen Anwendungen eingesetzt.

Natriumperoxid: Reaktiver und in verschiedenen industriellen Anwendungen eingesetzt.

Magnesiumperoxid wird in bestimmten Anwendungen aufgrund seiner kontrollierten Freisetzung von Sauerstoff und seiner Stabilität unter verschiedenen Bedingungen bevorzugt .

Biologische Aktivität

Magnesium peroxide (MgO₂) is a compound of increasing interest due to its unique biological activities and potential applications in various fields, including agriculture, medicine, and environmental science. This article examines the biological activity of magnesium peroxide, focusing on its antimicrobial properties, mechanisms of action, and implications for agricultural practices.

Magnesium peroxide is an inorganic compound that releases hydrogen peroxide (H₂O₂) when it decomposes. This decomposition can occur under various conditions, leading to the generation of reactive oxygen species (ROS), which are crucial for its biological activity. The formation of H₂O₂ is particularly significant as it plays a role in oxidative stress responses in both plants and microorganisms.

Mechanism of ROS Formation

The interaction of magnesium peroxide with iron supplements has been shown to enhance the formation of hydroxyl radicals, which are highly reactive and can damage cellular components. This reaction highlights the potential hazards associated with combining magnesium peroxide with other substances that release free iron .

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of magnesium peroxide. Its effectiveness against a range of pathogens makes it a candidate for medical and agricultural applications.

Case Studies on Antimicrobial Efficacy

- Inhibition of Pathogenic Bacteria : Research has demonstrated that magnesium peroxide exhibits significant antimicrobial activity against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, studies indicate that at concentrations ranging from 0.5 mg/mL to 1.2 mg/mL, magnesium peroxide can effectively inhibit bacterial growth by disrupting cellular membranes and inducing oxidative stress .

- Biofilm Disruption : Magnesium peroxide has been reported to disrupt biofilms formed by Staphylococcus epidermidis, a common pathogen associated with medical device infections. The concentration required for effective biofilm disruption was found to be around 1.6 mg/mL .

- Fungal Activity : In addition to its antibacterial effects, magnesium peroxide also demonstrates antifungal properties. It has been shown to inhibit the growth of various fungi by generating ROS that compromise fungal cell integrity .

Agricultural Applications

Magnesium peroxide's ability to release oxygen makes it particularly useful in agricultural contexts, especially for alleviating hypoxic conditions in flooded soils.

Oxygen Enrichment in Soil

A study focused on using magnesium peroxide as an oxygen buffer in flooded corn fields revealed that its application significantly reduced the activity of alcohol dehydrogenase (ADHase) by 91.3%. This enzyme is typically induced under anaerobic conditions, indicating improved aerobic conditions due to magnesium peroxide application .

Summary of Research Findings

Eigenschaften

IUPAC Name |

magnesium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.O2/c;1-2/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAGIJMPHSUYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO2 | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049667 | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.304 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium peroxide appears as a white powder. Noncombustible but accelerates the burning of combustible material, if the combustible material is finely divided the mixture may be explosive. Mixtures of combustible material and the peroxide can be ignited by friction or contact with moisture. Used in medicine, and as a bleaching agent. | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble in dilute acid solutions with formation of hydrogen peroxide, Insoluble in water and gradually decomposed by it with liberation of oxygen | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Approximately 3.0 g/cu cm | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White cubic crystals, White powder | |

CAS No. |

14452-57-4, 1335-26-8 | |

| Record name | MAGNESIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14452-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium peroxide (Mg(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C (decomposes) | |

| Record name | Magnesium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7986 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.